

Uridine Adenosine Tetraphosphate (Up4A): A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Uridine adenosine tetraphosphate

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Abstract

Uridine adenosine tetraphosphate (Up4A) is a unique endogenous dinucleoside polyphosphate, distinguished by the presence of both a purine (adenosine) and a pyrimidine (uridine) moiety.[1][2][3] First identified as an endothelium-derived vasoconstrictive factor, Up4A has emerged as a significant signaling molecule in various physiological and pathophysiological processes, particularly within the cardiovascular and nervous systems.[1][2][3] This technical guide provides an in-depth examination of the structural characteristics, physicochemical properties, and biological functions of Up4A. It details the methodologies for its detection and synthesis, outlines its key signaling pathways, and presents the available quantitative data to support further research and drug development endeavors.

Core Structural Characteristics

Uridine adenosine tetraphosphate is a dinucleotide in which a uridine 5'-monophosphate and an adenosine 5'-triphosphate moiety are linked by a phosphodiester bond between their terminal phosphate groups, forming a P1-(adenosine-5')-P4-(uridine-5')-tetraphosphate.

Chemical Structure

The chemical structure of Up4A consists of a uridine nucleoside and an adenosine nucleoside linked by a chain of four phosphate groups.

Conformational States

The conformational flexibility of Up4A is a key determinant of its biological activity, allowing it to adopt various spatial arrangements to interact with different biological targets. The conformation is influenced by factors such as the surrounding ionic environment and binding to receptor pockets. While a definitive crystal structure for Up4A has not been reported in the literature, studies on similar dinucleoside polyphosphates, such as diadenosine tetraphosphate (Ap4A), using techniques like proton and phosphorus-31 NMR spectroscopy, suggest that these molecules can exist in both "stacked" and "unstacked" conformations. In the stacked conformation, the purine and pyrimidine bases are in close proximity due to hydrophobic and base-stacking interactions. The presence of divalent cations like Mg^{2+} can stabilize the stacked conformation by interacting with the phosphate chain.^[4] Computational modeling and conformational analysis are crucial tools to predict the likely low-energy conformations of Up4A in different environments.^[5]

Physicochemical and Quantitative Data

A summary of the key physicochemical and quantitative properties of Up4A is presented in the table below. It is important to note that detailed experimental data on bond lengths, angles, and thermodynamic properties are not extensively available in the public domain.

Property	Value	Source
Chemical Formula	$C_{19}H_{27}N_7O_{21}P_4$	^[2]
Molecular Weight	813.4 g/mol (free acid)	^[2]
Purity (typical)	>95% (HPLC)	^[2] ^[6]
Solubility in Water	≥ 32 mM	^[2] ^[6]
UV Absorbance (λ_{max})	260 nm	^[2]
Storage Stability	Stable at room temperature for short periods; long-term storage recommended in the freezer in lyophilized form.	^[2]

Biological Functions and Signaling Pathways

Up4A exerts its biological effects primarily through the activation of purinergic receptors, a family of cell surface receptors that bind extracellular nucleotides. The specific receptor subtype activated often depends on the cell type and tissue context, leading to a diverse range of physiological responses.

Vasoconstriction and Cardiovascular Regulation

Up4A was initially identified as a potent endothelium-derived vasoconstrictor.^{[2][3]} It can induce contraction of vascular smooth muscle cells through the activation of P2X1 and P2Y2 receptors.^{[4][7]} Elevated plasma levels of Up4A have been observed in hypertensive subjects, suggesting a potential role in the pathophysiology of hypertension.^[1]

Neurotransmission

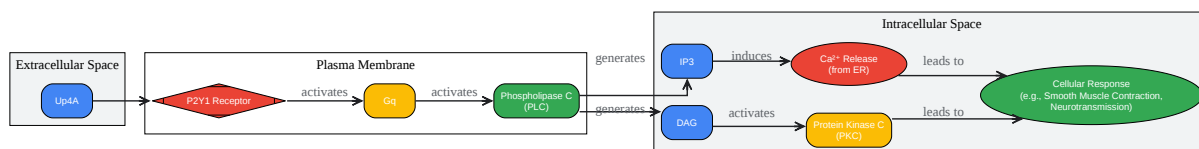
In the nervous system, Up4A acts as a signaling molecule. For instance, in the gut, it is a potent activator of P2Y1 receptors on enteric neurons, playing a role in inhibitory neurotransmission.^[1]

Cell Migration and Proliferation

Up4A has been shown to stimulate the migration of vascular smooth muscle cells, a process that is crucial in the development of atherosclerotic lesions.^[8] This effect is primarily mediated through the P2Y2 receptor and involves the transactivation of the platelet-derived growth factor (PDGF) receptor.^[8]

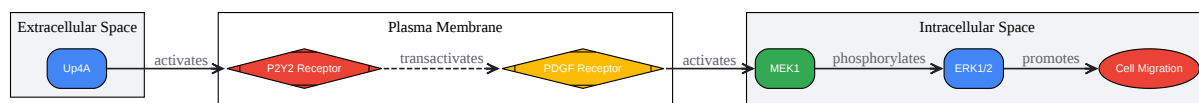
Key Signaling Pathways

The binding of Up4A to its cognate P2Y receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.



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Caption: Up4A signaling pathway via the P2Y1 receptor.



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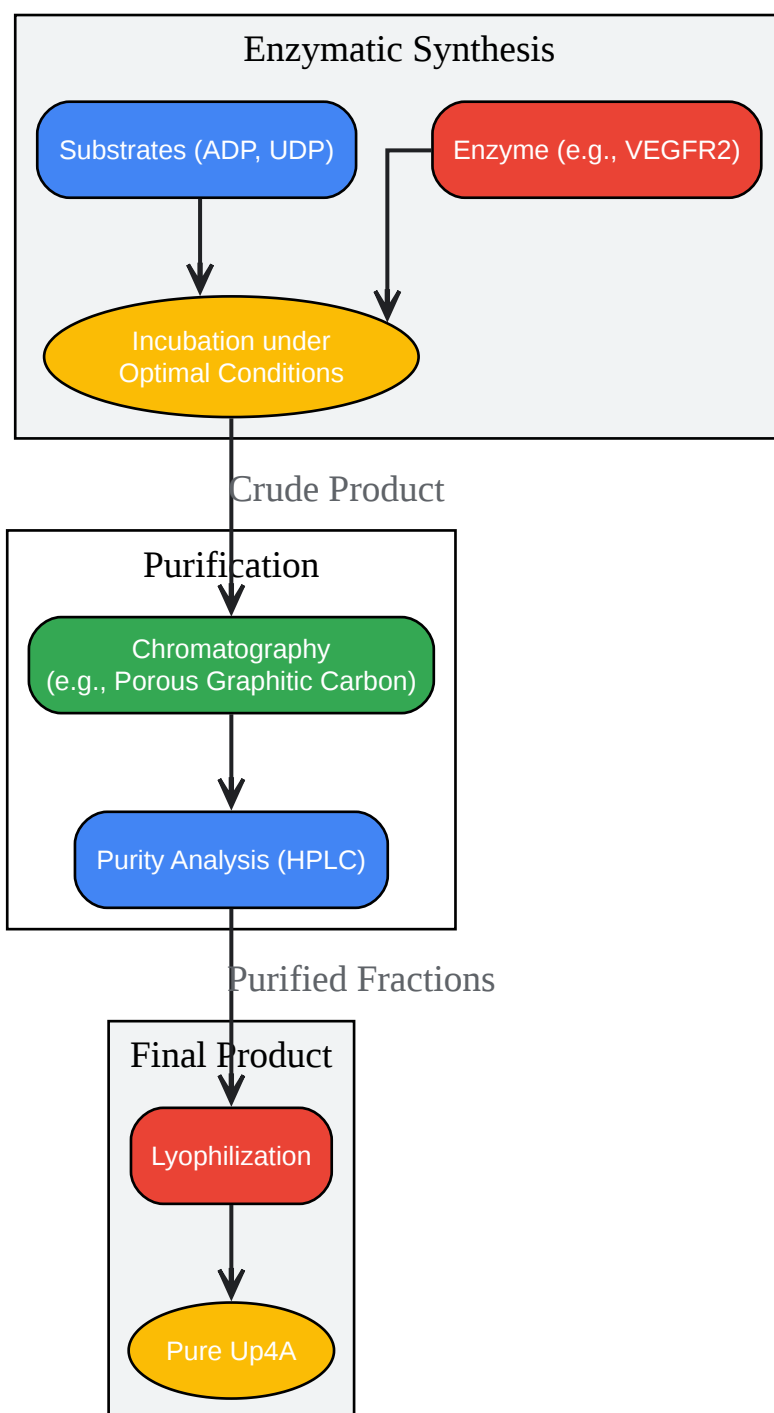
Caption: Up4A-induced cell migration via P2Y2 and PDGF receptor transactivation.

Experimental Protocols

Synthesis and Purification of Up4A

The enzymatic synthesis of Up4A can be achieved through the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which utilizes adenosine diphosphate (ADP) and uridine diphosphate (UDP) as substrates.[9] A cell-free multi-enzyme cascade system represents a viable approach for the preparative scale synthesis of related uridine-containing compounds, which can be adapted for Up4A production.[10]

General Workflow for Enzymatic Synthesis and Purification:



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Caption: General workflow for the synthesis and purification of Up4A.

Detection and Quantification of Up4A by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of Up4A in biological samples.^[1] A common approach involves pre-column derivatization to enhance fluorescence detection, thereby increasing sensitivity.

Protocol Outline for HPLC Detection:

- **Sample Preparation:** Biological samples (e.g., plasma, tissue superfusates) are collected and processed to remove proteins and other interfering substances.
- **Derivatization:** The adenine moiety of Up4A can be derivatized with chloroacetaldehyde to form a fluorescent etheno-adduct. This reaction is typically carried out at an acidic pH (e.g., 4.5) and elevated temperature (e.g., 60-80°C).
- **HPLC Separation:** The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). An ion-pairing reagent, such as tetrabutylammonium phosphate, is often included in the mobile phase to improve the separation of the highly polar nucleotides.
- **Detection:** The separated etheno-Up4A is detected by a fluorescence detector.
- **Quantification:** The concentration of Up4A in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of Up4A.

Structural Analysis Methodologies

While a specific crystal structure of Up4A is not publicly available, the following techniques are standard for elucidating the three-dimensional structure of similar molecules.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure can be determined. This technique has been successfully applied to determine the structures of proteins that bind related nucleotides, providing insights into their binding pockets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For molecules like Up4A, ^1H , ^{13}C , and ^{31}P NMR experiments can provide information about the connectivity of atoms, the conformation of the ribose rings, the orientation of the bases, and the structure of the phosphate backbone. Multidimensional NMR experiments, such as COSY and NOESY, can reveal through-bond and through-space correlations between protons, which are crucial for determining the three-dimensional structure.

Conclusion

Uridine adenosine tetraphosphate is a multifaceted signaling molecule with significant implications for cardiovascular and neuronal function. While its fundamental chemical structure is well-defined, a detailed high-resolution three-dimensional structure remains to be elucidated. Further research employing advanced structural biology techniques such as X-ray crystallography and high-field NMR spectroscopy is warranted to fully understand the conformational dynamics that govern its interaction with a diverse array of biological targets. A deeper understanding of the structure-activity relationship of Up4A will be instrumental in the development of novel therapeutic agents targeting the purinergic signaling system.

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